molecular formula C25H31N3O5S2 B2869346 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 387883-48-9

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No. B2869346
CAS RN: 387883-48-9
M. Wt: 517.66
InChI Key: VEQDSVAKXGOBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H31N3O5S2 and its molecular weight is 517.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of aromatic polyamides containing S-triazine rings in the main chain highlight the relevance of complex organic compounds in developing new materials. These polyamides were synthesized through low-temperature interfacial polycondensation, involving reactions with s-triazine-containing diacylchlorides and various aromatic diamines. Characterization methods included viscosity measurements, IR and 1H-NMR spectroscopy, solubility tests, x-ray diffraction, and thermogravimetry, demonstrating the inherent viscosities and solubility in polar solvents of the resulting polyamides. These materials did not lose significant weight under nitrogen atmosphere below 350°C, indicating their thermal stability (Sagar et al., 1997).

Antimicrobial and Anticancer Activity

Research into the antimicrobial and anticancer activities of compounds similar to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide showcases their potential therapeutic applications. For instance, various sulfonamide inhibitors of carbonic anhydrases have been studied, revealing their nanomolar inhibitory concentration against multiple carbonic anhydrase isoenzymes, which play a crucial role in physiological processes such as respiration and pH regulation (Supuran et al., 2013). Moreover, novel acridine-acetazolamide conjugates have been synthesized and investigated for their inhibition effects on human carbonic anhydrase isoforms, demonstrating low micromolar and nanomolar range inhibition, which could have implications for the treatment of conditions like glaucoma, epilepsy, and certain cancers (Ulus et al., 2016).

Corrosion Inhibition

The use of organic compounds as corrosion inhibitors for metals in acidic media has been explored, indicating the potential industrial applications of such chemicals. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated as a steel corrosion inhibitor in sulfuric acid, showcasing over 96.19% efficiency at certain concentrations. This suggests the adsorption of oxadiazole molecules on metal surfaces, highlighting the significance of organic compounds in protecting metals against corrosion, a crucial aspect in industries like oil and gas, construction, and manufacturing (Bouklah et al., 2006).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-18(2)19-5-7-20(8-6-19)23-17-34-25(26-23)27-24(29)21-9-11-22(12-10-21)35(30,31)28(13-15-32-3)14-16-33-4/h5-12,17-18H,13-16H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQDSVAKXGOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.